molecular formula C13H19FN2 B1358601 [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine CAS No. 893755-07-2

[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B1358601
CAS No.: 893755-07-2
M. Wt: 222.3 g/mol
InChI Key: UMRYEROXGGYCBP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is particularly useful in the field of proteomics, where it helps in identifying and quantifying proteins .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine involves its interaction with specific molecular targets in the body. It primarily acts on neuroreceptors and enzymes , modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Chlorobenzyl)piperidin-4-yl]methylamine
  • [1-(3-Methylbenzyl)piperidin-4-yl]methylamine

Uniqueness: Compared to its analogs, [1-(3-Fluorobenzyl)piperidin-4-yl]methylamine is unique due to the presence of the fluorine atom on the benzyl ring. This fluorine substitution can significantly alter the compound’s chemical properties, such as its lipophilicity , metabolic stability , and binding affinity to biological targets .

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16/h1-3,8,11H,4-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRYEROXGGYCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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